2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline
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Overview
Description
2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azepane ring and a 4-chlorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Attachment of the 4-Chlorobenzylsulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the quinoxaline core.
Reduction: Reduction reactions could target the sulfonyl group or the quinoxaline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or quinoxaline positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs with piperidine or morpholine rings. This uniqueness might translate to differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(azepan-1-yl)-3-[(4-chlorophenyl)methylsulfonyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c22-17-11-9-16(10-12-17)15-28(26,27)21-20(25-13-5-1-2-6-14-25)23-18-7-3-4-8-19(18)24-21/h3-4,7-12H,1-2,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIMDMKQFUVWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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